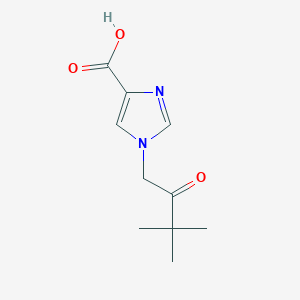![molecular formula C8H12ClN3O B1488896 1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol CAS No. 1248327-19-6](/img/structure/B1488896.png)
1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol
Übersicht
Beschreibung
1-(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol, also known as 6-chloro-2-methylpyrimidin-4-amine, is a synthetic organic compound with a wide range of applications in the scientific community. It is a versatile compound used in various scientific experiments, including biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis of Anticancer Agents
A study highlighted the synthesis of new α-aminophosphonates containing a potential anticancer active moiety, 4-chloro-6-methylpyrimidin-2-amino, showcasing their potential in inhibiting DU145 and A549 cancer cell lines. The research emphasizes the role of substituting a new 4-chloro-6-methylpyrimidin-2-yl group into α-aminophosphonates to enhance their anticancer potentiality (Gajjala Raghavendra Reddy et al., 2020).
Development of Pyrimidine Derivatives for HIV and Kinesin Eg5 Inhibition
Another study focused on the synthesis of pyrimidine derivatives via Suzuki Cross-Coupling Reaction, investigating their potential as HIV and Kinesin Eg5 inhibitors. This research signifies the chemical versatility of pyrimidine compounds in developing therapeutic agents (N. Al-Masoudi et al., 2014).
Chemical Synthesis and Structural Investigation
Research on the synthesis and structural investigation of arylsulfonylated 2-amino-6-methylpyrimidin derivatives using single-crystal X-ray diffraction and quantum chemical studies highlights the importance of these compounds in understanding non-covalent interactions and molecular stability. The study provides insights into the electronic properties and reactivity of these compounds, indicating their potential applications in material science and chemical synthesis (Akbar Ali et al., 2021).
Antibacterial and Plant Growth Stimulant Activities
A study synthesizing novel derivatives based on 2-amino-substituted 4-methylpyrimidin-4-ols demonstrated pronounced stimulating action on plant growth, indicating the agricultural applications of these compounds. Additionally, some derivatives showed antibacterial activity, suggesting their potential in creating new antimicrobial agents (A. Yengoyan et al., 2019).
Wirkmechanismus
Target of Action
It is known that pyrimidinamine derivatives, which this compound is a part of, have been a hot topic in the pesticide field for many years because of their excellent biological activity .
Result of Action
As a pyrimidinamine derivative, it is known to have excellent biological activity .
Eigenschaften
IUPAC Name |
1-[(6-chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-5(13)4-10-8-3-7(9)11-6(2)12-8/h3,5,13H,4H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPJPISLUVDGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















